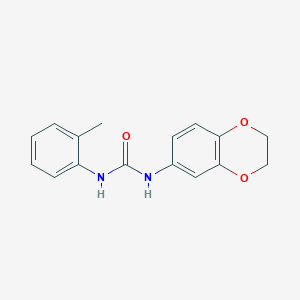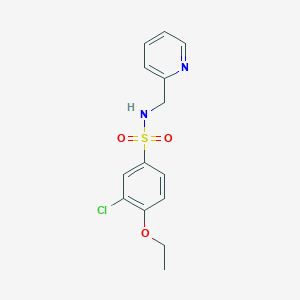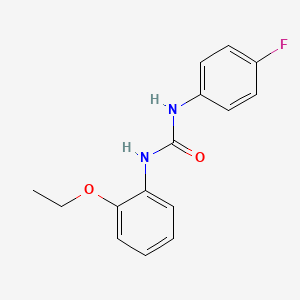
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea, also known as DBU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBU is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool for studying their biochemical and physiological effects. In
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to have a high affinity for the ATP-binding site of certain protein kinases, making it a highly potent inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of protein kinases by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer and other diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of certain enzymes that are involved in neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea in lab experiments is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying their biochemical and physiological effects. However, this compound also has some limitations. Its high potency can make it difficult to determine the optimal concentration for experiments, and its selectivity for certain enzymes may limit its usefulness in studying other enzymes or pathways.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea. One area of interest is the development of more selective inhibitors that target specific protein kinases or other enzymes. Another area of interest is the development of this compound-based therapies for cancer and other diseases. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool for studying their biochemical and physiological effects. This compound has a wide range of potential applications, including the development of therapies for cancer and other diseases. Further research is needed to fully understand the potential of this compound and its future directions.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea has been widely used in scientific research as a potent and selective inhibitor of certain enzymes. One of its primary applications is in the study of protein kinases, which play a crucial role in cell signaling and are involved in various diseases such as cancer and inflammation. This compound has been shown to inhibit several protein kinases, including the mitogen-activated protein kinase (MAPK) family, which regulates cell growth and differentiation, and the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-3-5-13(11)18-16(19)17-12-6-7-14-15(10-12)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIXOJQKYHHGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)

![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)


![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)

![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)
